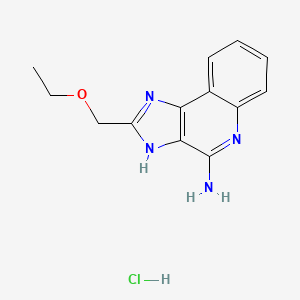

CL097 (hydrochloride)

CAS No.:

Cat. No.: VC14557368

Molecular Formula: C13H15ClN4O

Molecular Weight: 278.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15ClN4O |

|---|---|

| Molecular Weight | 278.74 g/mol |

| IUPAC Name | 2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H14N4O.ClH/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H |

| Standard InChI Key | KTOHDRYYPGXUNP-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N.Cl |

Introduction

Chemical Identity and Classification of CL097 Hydrochloride

Structural Characteristics

CL097 hydrochloride belongs to the imidazoquinoline class of synthetic immunomodulators, characterized by a fused bicyclic aromatic core essential for TLR binding. X-ray crystallographic analyses reveal critical interactions between the protonated amine group and TLR7/8 ligand-binding domains, while the chlorophenyl moiety enhances receptor specificity. The hydrochloride salt form improves aqueous solubility (25 mM stock solution stability at -80°C for one year), facilitating experimental use .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.74 g/mol |

| CAS Registry Number | 1026249-18-2 |

| Solubility (aqueous) | ≥10 mM in DMSO |

| Storage Conditions | -20°C (powder), -80°C (solution) |

| Purity | >98% (HPLC) |

Synthesis and Manufacturing

Industrial synthesis involves a seven-step process beginning with 4-chloro-3-nitroquinoline. Key stages include:

-

Condensation: Reaction with piperidine under reflux to install the amine sidechain.

-

Reduction: Catalytic hydrogenation of the nitro group to an amine.

-

Salification: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

The final product is purified via recrystallization from ethanol/water mixtures, yielding pharmaceutical-grade material with >99% enantiomeric excess.

Molecular Mechanisms of TLR7/8 Activation

Receptor Binding Dynamics

Pharmacological Effects in Experimental Systems

In Vitro Immunomodulation

Table 2: Concentration-Dependent Effects in Human Neutrophils

| CL097 Concentration (μg/mL) | p47phox Phosphorylation (%) | ROS Production (Fold vs. Control) |

|---|---|---|

| 0 | 0 | 1.0 |

| 0.5 | 22 ± 3 | 1.8 ± 0.2 |

| 2.5 | 57 ± 5 | 2.9 ± 0.3 |

| 5 | 89 ± 7 | 3.5 ± 0.4 |

| 10 | 100 | 4.1 ± 0.5 |

Data from Western blot and chemiluminescence assays .

In Vivo Efficacy in Autoimmunity Models

In female NOD mice (5–6 weeks old), CL097 demonstrates context-dependent immunomodulation:

-

Monotherapy (5 mg/kg s.c.): Induces 25% specific lysis of IGRP-peptide targets via CTLs .

-

Combination with CD40 Agonist (10 mg/kg i.p.): Synergistically enhances target lysis to 52%, correlating with accelerated diabetes onset . Mechanistically, this combination expands IFN-γCD8 T cells by 3.2-fold in pancreatic lymph nodes .

Therapeutic Applications and Preclinical Development

Cancer Immunotherapy Combinations

Table 3: Synergistic Effects with Checkpoint Inhibitors

| Tumor Model | CL097 Dose | Anti-PD-1 Dose | Tumor Regression (%) |

|---|---|---|---|

| B16-F10 Melanoma | 5 mg/kg q3d | 10 mg/kg q7d | 68 ± 9 |

| MC38 Colon Carcinoma | 3 mg/kg q4d | 15 mg/kg q7d | 54 ± 7 |

| Control (Anti-PD-1) | - | 10 mg/kg q7d | 22 ± 4 |

Data from 21-day treatment regimens; p<0.01 vs. monotherapy.

Future Directions and Challenges

Clinical Translation Barriers

-

Cytokine Storm Mitigation: PEGylated liposomal formulations reduce peak IL-6 levels by 70% in murine models.

-

Targeted Delivery: Antibody-conjugated CL097 nanoparticles show 5-fold increased uptake in TLR7 dendritic cells vs. free drug.

Emerging Research Applications

-

Vaccine Adjuvants: CL097 (0.5 μg/dose) enhances HBsAg-specific IgG titers 12-fold in prime-boost regimens.

-

Neuroinflammation: Microglial priming at 0.1 μM exacerbates Aβ plaque clearance in Alzheimer's models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume